Gabazine

Vue d'ensemble

Description

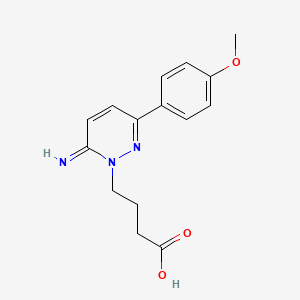

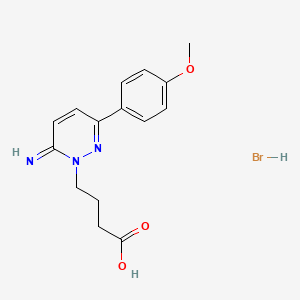

Gabazine, also known as SR-95531, is a drug that acts as an antagonist at GABA A receptors . It is used in scientific research and has no role in medicine, as it would be expected to produce convulsions if used in humans .

Synthesis Analysis

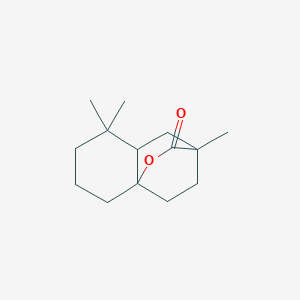

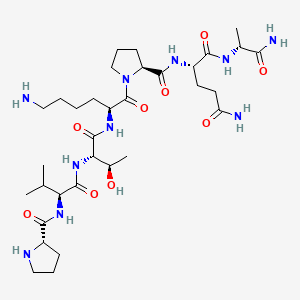

Gabazine’s synthesis is carried out in just four steps, and its potencies for antagonism at the GABA(A) receptor were measured . All antagonists showed significantly higher potencies compared to the parent competitive .Molecular Structure Analysis

Gabazine’s molecular structure involves a strict requirement for β3 subunit incorporation into receptors for spontaneous gating, facilitated by α4, α6, and δ subunits . The crucial molecular determinant involves four amino acids (GKER) in the β3 subunit’s extracellular domain, which interacts with adjacent receptor subunits to promote transition to activated, open channel conformations .Chemical Reactions Analysis

Gabazine binds to the GABA recognition site of the receptor-channel complex and acts as an allosteric inhibitor of channel opening . The net effect is to reduce GABA-mediated synaptic inhibition by inhibiting chloride flux across the cell membrane, and thus inhibiting neuronal hyperpolarization .Physical And Chemical Properties Analysis

Gabazine has a molecular weight of 368.23 g/mol . Its molecular formula is C15H18BrN3O3 .Applications De Recherche Scientifique

Neuropharmacology

Gabazine is extensively used to study the function of GABA neurotransmitters. It helps in understanding the inhibitory mechanisms in the central nervous system and is used to induce convulsions in experimental models for research purposes .

Structural Biology

Research involving Gabazine provides structural insights into the interaction between GABA receptors and their antagonists. This is crucial for designing drugs that can modulate these receptors for therapeutic purposes .

Anesthesiology

Gabazine has been studied for its effects on currents elicited by anesthetics like alphaxalone and pentobarbital in GABA A receptors, providing insights into the allosteric inhibition mechanisms .

Mécanisme D'action

Target of Action

Gabazine, also known as SR-95531, primarily targets the GABAA receptors . These receptors are the most prominent inhibitory neurotransmitter receptors in the central nervous system (CNS) . They play a crucial role in controlling attention, sensory processing, and synchronous oscillations in the thalamocortical system .

Mode of Action

Gabazine acts as an antagonist at GABAA receptors . It binds to the GABA recognition site of the receptor-channel complex and acts as an allosteric inhibitor of channel opening .

Biochemical Pathways

The primary biochemical pathway affected by Gabazine is the GABAergic synaptic transmission . Gabazine reduces GABA-mediated synaptic inhibition by inhibiting chloride flux across the cell membrane, thereby inhibiting neuronal hyperpolarization . This results in a decrease in the inhibitory effect of GABA, leading to increased neuronal activity .

Pharmacokinetics

It is known that gabazine is used in scientific research and has no role in medicine, as it would be expected to produce convulsions if used in humans .

Result of Action

The net effect of Gabazine’s action is to reduce GABA-mediated synaptic inhibition . This results in an increase in neuronal activity . For example, blockade of GABAA receptors by Gabazine potentiated the second evoked postsynaptic excitatory response during a train of four afferent stimuli in a large subset of synapses, resulting in a corresponding increase of action potential firing after the second stimulus .

Action Environment

The action of Gabazine can be influenced by various environmental factors. For instance, Gabazine can act as an agonist at high concentrations (>100 μM) and is a weak agonist at GABAA receptors with α1β2 (Y157S)γ2L subunits . This suggests that the concentration of Gabazine can significantly influence its action.

Safety and Hazards

Orientations Futures

Research on Gabazine continues to explore its effects on GABA A receptors and its potential applications in neuroscience . For example, a study found that Gabazine effectively counteracted the effect of 4-aminopyridine during stimulation . Another study highlighted the need to examine the contribution of subcortical retinal mechanisms to normal and aberrant gaze stabilization in the developing and mature visual system .

Propriétés

IUPAC Name |

4-[6-imino-3-(4-methoxyphenyl)pyridazin-1-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-21-12-6-4-11(5-7-12)13-8-9-14(16)18(17-13)10-2-3-15(19)20/h4-9,16H,2-3,10H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVGNKYJVGNLIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=N)C=C2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20276043 | |

| Record name | 6-Imino-3-(4-methoxyphenyl)-1(6H )-pyridazinebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gabazine | |

CAS RN |

105538-73-6 | |

| Record name | Gabazine free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105538736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Imino-3-(4-methoxyphenyl)-1(6H )-pyridazinebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GABAZINE FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L45297DIU1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Gabazine exert its inhibitory effect on GABAA receptors?

A1: Gabazine acts as a competitive antagonist by binding to the GABAA receptor at the GABA binding site, preventing GABA from binding and activating the receptor. [, , , , , ] This blockade of GABAA receptors leads to a reduction in inhibitory neurotransmission within the central nervous system.

Q2: How does Gabazine's action differ from that of picrotoxin, another GABAA receptor antagonist?

A2: While both are GABAA receptor antagonists, they exhibit distinct pharmacological profiles. Gabazine selectively blocks phasic GABAergic currents mediated by synaptic GABAA receptors, particularly those involved in postsynaptic mechanisms. [, , , , , ] In contrast, picrotoxin inhibits both phasic and tonic GABAergic currents, the latter being mediated by extrasynaptic GABAA receptors. [, , , ]

Q3: What is the significance of Gabazine's selectivity for phasic GABAA receptors?

A3: Gabazine's selectivity for phasic GABAA receptors makes it a valuable tool for dissecting the specific contributions of phasic versus tonic GABAergic inhibition in neuronal circuits. [, , , , ] This selectivity allows researchers to examine the role of synaptic GABAA receptor function without disrupting the ongoing tonic inhibition, which is important for maintaining neuronal excitability and network stability.

Q4: What are the implications of Gabazine's inability to block tonic GABAergic currents?

A4: This feature highlights the existence of pharmacologically distinct GABAA receptor subtypes mediating phasic and tonic inhibition. [, , , , ] This discovery has fueled research into understanding the unique roles of these different GABAA receptor subtypes in various physiological and pathological processes.

Q5: Does Gabazine interact with other neurotransmitter systems in the brain?

A5: While Gabazine is considered a specific GABAA receptor antagonist, some studies suggest potential interactions with other neurotransmitter systems. For instance, research on the inferior olive indicates that the behavioral effects of glutamate antagonism can be counterbalanced by reducing GABA-mediated inhibition with Gabazine. [] This finding suggests a complex interplay between GABAergic and glutamatergic systems, which may be further influenced by the experimental conditions and brain regions under investigation.

Q6: What is the impact of GABAA receptor blockade by Gabazine on neuronal activity?

A6: Blocking GABAA receptors with Gabazine reduces inhibitory input to neurons. [, , , , , ] This disinhibition can lead to increased neuronal firing, synchronization of neuronal activity, and potentially seizures, depending on the brain region and dosage used.

Q7: How is Gabazine used to study sensory processing in the brain?

A7: Studies investigating auditory processing in the gerbil auditory cortex used microiontophoretic application of Gabazine to demonstrate that GABAA-mediated inhibition is crucial for processing fast temporal modulations of sound envelopes. [] This research highlights the role of GABAergic inhibition in shaping the temporal fidelity of sensory information processing in the brain.

Q8: What insights has Gabazine provided into the role of the nucleus tractus solitarius (NTS) in cardiovascular regulation?

A8: Research on the NTS has utilized Gabazine to demonstrate the importance of GABAergic inhibition in modulating heart rate and sympathetic nerve activity. [, ] Specifically, studies have shown that the magnitude of Gabazine-induced bradycardia is pressure-dependent in normotensive rats, suggesting a role for GABAergic mechanisms in mediating baroreflex control of heart rate.

Q9: How has Gabazine contributed to our understanding of the role of GABA in the hypothalamic arcuate nucleus (ARCN)?

A9: Studies using Gabazine microinjections in the ARCN have revealed the presence of tonic GABAergic activity that plays a role in modulating blood pressure control. [] In spontaneously hypertensive rats, attenuated GABAergic activity in the ARCN has been linked to impaired baroreflex function and elevated blood pressure.

Q10: How can Gabazine be used to study the development of the nervous system?

A10: Research utilizing Gabazine in neonatal rats has revealed a developmental switch in the GABAergic control of spinal reflexes. [] While Gabazine decreases pain thresholds in adult rats, it paradoxically increases pain thresholds in neonates. This finding highlights the dynamic nature of GABAergic signaling during development and its evolving role in pain processing.

Q11: Can Gabazine be used to investigate the role of specific GABAA receptor subtypes?

A11: While Gabazine itself lacks subtype selectivity, it can be used in combination with other pharmacological agents or genetic manipulations to target specific GABAA receptor subtypes. [, , , , ] This approach has been instrumental in dissecting the distinct roles of various GABAA receptor subtypes in different brain regions and physiological functions.

Q12: What are the limitations of using Gabazine in research?

A12: It is crucial to be aware of the potential for off-target effects and the influence of experimental conditions when interpreting research findings using Gabazine. [, ] Furthermore, while Gabazine has been instrumental in elucidating many aspects of GABAA receptor function, its use in clinical settings is limited due to its potential to induce seizures and other side effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

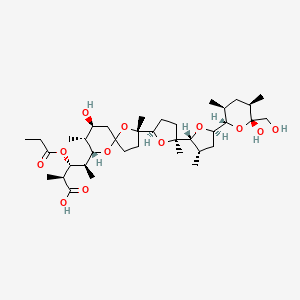

![3-((2-Fluoro-4-iodophenyl)amino)-N-(2-hydroxyethoxy)furo[3,2-c]pyridine-2-carboxamide](/img/structure/B1674305.png)

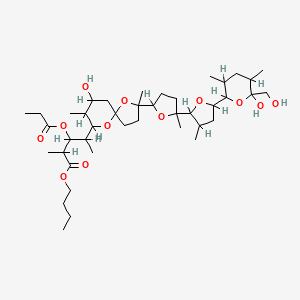

![N-[(E)-1-[5-[4,5-bis[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-3-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B1674311.png)

![N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-6-hydroxy-1-oxo-2,4-bis[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B1674312.png)